molecular formula C8H7Cl2F B8353894 2-Chloro-6-fluoro-alpha-methylbenzyl chloride

2-Chloro-6-fluoro-alpha-methylbenzyl chloride

Cat. No. B8353894
M. Wt: 193.04 g/mol
InChI Key: QFIOZEVNGBKEAK-UHFFFAOYSA-N
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Patent
US04438271

Procedure details

2-chloro-6-fluoro-alpha-methylbenzyl alcohol of (B) (45.1 g, 0.26 mol) is dissolved in chloroform (70 ml), and thionyl chloride (61.5 g, 0.52 mol) is added over a period of 30 minutes. The resultant mixture is refluxed for 16 hours. Excess thionyl chloroform are then removed on a rotary evaporator, resulting in pure title product (46.2 g, 92.6%).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
45.1 g
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One
Quantity
61.5 g
Type
reactant
Reaction Step Two
[Compound]
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
92.6%

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4](O)[CH3:5].S(Cl)([Cl:14])=O>C(Cl)(Cl)Cl>[Cl:1][C:2]1[CH:10]=[CH:9][CH:8]=[C:7]([F:11])[C:3]=1[CH:4]([Cl:14])[CH3:5]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC1=C(C(C)O)C(=CC=C1)F
Name
Quantity
45.1 g
Type
reactant
Smiles
ClC1=C(C(C)O)C(=CC=C1)F
Name
Quantity
70 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl
Step Two
Name
Quantity
61.5 g
Type
reactant
Smiles
S(=O)(Cl)Cl
Step Three
Name
resultant mixture
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Excess thionyl chloroform are then removed on a rotary evaporator

Outcomes

Product
Name
Type
product
Smiles
ClC1=C(C(C)Cl)C(=CC=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 46.2 g
YIELD: PERCENTYIELD 92.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.